molecular formula C11H10ClNO2 B1369592 4-Chloro-5,7-dimethoxyquinoline CAS No. 143946-49-0

4-Chloro-5,7-dimethoxyquinoline

Cat. No.: B1369592
CAS No.: 143946-49-0
M. Wt: 223.65 g/mol
InChI Key: JSOONZDJCBQKRD-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethoxyquinoline is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

4-Chloro-5,7-dimethoxyquinoline has diverse applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335, indicating harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,7-dimethoxyquinoline typically involves several steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

    Chlorination: Finally, chlorination of the hydroxy compound produces this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, mild reaction conditions, and efficient after-treatment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,7-dimethoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 4-position is highly reactive in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethoxyquinoline involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Chloro-6,7-dimethoxyquinoline
  • 4,7-Dichloroquinoline
  • 4-Chloro-8-methylquinazoline

Comparison: 4-Chloro-5,7-dimethoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and applications, particularly in medicinal chemistry .

Properties

IUPAC Name

4-chloro-5,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOONZDJCBQKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C(=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303404
Record name 4-Chloro-5,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143946-49-0
Record name 4-Chloro-5,7-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143946-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5,7-dimethoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of crude 5,7-dimethoxyquinolin-4-ol (5.36 g, 26 mmol) and Hunig'sBase (9.1 ml, 52 mmol) in toluene, was added POCl3(29 ml, 313 mmol). The mixture was refluxed for 5 h. Excess POCl3 was removed under reduced pressure and the mixture was azeotroped with toluene. The resultant gum was treated with sat. NaHCO3 until no gas generated. The mixture was extracted with EtOAc, the organic extracts were combined and washed with sodium bicarbonate and solvent removed under reduced pressure. The crude product was purified via column chromatography on silica gel (RediSep 120 g column, gradient elution with 0-50% EtOAc/DCM) to afford 4-chloro-5,7-dimethoxyquinoline as a yellow solid. MS: m/z=[M+H]+. 224.2 Calc'd for C11H10ClN: 223.7.
Quantity
5.36 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
29 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5,7-dimethoxy-1H-quinolin-4-one (300 mg, 1.4 mmol) in POCl3 (5 mL) was heated to reflux for 15 h. The reaction mixture was cooled to rt and poured into ice-water. The mixture was then basified to pH 7 with NaHCO3 and stirred overnight. The solid was filtered and washed with water and dried to give 4-chloro-5,7-dimethoxyquinoline. LCMS m/z=224 (M+1); 1H NMR (CDCl3) δ: 8.56 (d, 1H, J=4.4 Hz), 7.23 (d, 1H, J=4.4 Hz), 7.05 (s, 1H), 6.58 (s, 1H), 3.93 (s, 6H).
Quantity
300 mg
Type
reactant
Reaction Step One
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5 mL
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reactant
Reaction Step One
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Name
ice water
Quantity
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reactant
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Synthesis routes and methods III

Procedure details

To a mixture of crude 5,7-dimethoxyquinolin-4-ol (5.36 g, 26 mmol) and Hunig's Base (9.1 ml, 52 mmol) in toluene, was added POCl3 (29 ml, 313 mmol). The mixture was refluxed for 5 h. Excess POCl3 was removed under reduced pressure and azeotroped with toluene. The resultant gum was treated with sat. NaHCO3 until no gas generated. The mixture was extracted with EtOAc, the organic extracts were combined and washed with sodium bicarbonate and solvent removed under reduced pressure. The crude product was purified via column chromatography on silica gel (RediSep 120 g column, gradient elution with 0-50% EtOAc/DCM) to afford 4-chloro-5,7-dimethoxyquinoline as a yellow solid. MS Found m/z=[M+H]+. 224.2 Calc'd for C11H10ClN: 223.7.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
29 mL
Type
reactant
Reaction Step Two

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